molecular formula C15H23NO B15315918 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol CAS No. 1443354-29-7

1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol

Cat. No.: B15315918
CAS No.: 1443354-29-7
M. Wt: 233.35 g/mol
InChI Key: BMKUVFNDRGVNCU-UHFFFAOYSA-N
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Description

1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to a phenyl ring substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with cyclopropylmethyl ketone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride (NaBH4) as the reducing agent and ethanol as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethanone.

    Reduction: Formation of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity. Pathways involved in its mechanism of action include receptor binding and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[4-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol
  • 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}propan-1-ol
  • 1-{1-[4-(Diethylamino)phenyl]cyclopropyl}butan-1-ol

Uniqueness

1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the diethylamino group provides potential for biological activity.

Properties

CAS No.

1443354-29-7

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[1-[4-(diethylamino)phenyl]cyclopropyl]ethanol

InChI

InChI=1S/C15H23NO/c1-4-16(5-2)14-8-6-13(7-9-14)15(10-11-15)12(3)17/h6-9,12,17H,4-5,10-11H2,1-3H3

InChI Key

BMKUVFNDRGVNCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2(CC2)C(C)O

Origin of Product

United States

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